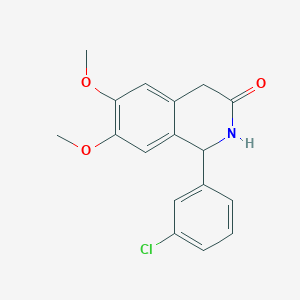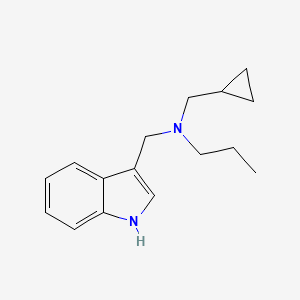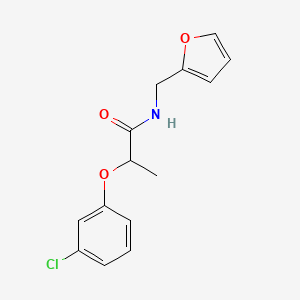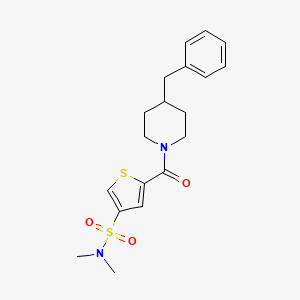
1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one is a synthetic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by the presence of a 3-chlorophenyl group and two methoxy groups attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 6,7-dimethoxy-1-tetralone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under reflux conditions to form the isoquinoline core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other suitable reagents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in critical biological processes, thereby affecting cellular functions.
Gene Expression: Modulating gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one can be compared with other similar compounds, such as:
3-Chloromethcathinone: A synthetic cathinone with similar structural features but different pharmacological properties.
3-Chlorophenylpiperazine: A piperazine derivative with distinct biological activities.
6,7-Dimethoxy-1-tetralone: A precursor in the synthesis of various isoquinoline derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and chlorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-11-8-16(20)19-17(13(11)9-15(14)22-2)10-4-3-5-12(18)6-10/h3-7,9,17H,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCHMMQZXGXAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(5-bromo-2-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4973577.png)
![N-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4973586.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4973594.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B4973601.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4973613.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4973624.png)
![2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4973628.png)

![N-[(2,5-difluorophenyl)methyl]-4-methoxyaniline](/img/structure/B4973650.png)
![3-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B4973653.png)
![oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine](/img/structure/B4973661.png)
![2-(4-Ethylphenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride](/img/structure/B4973673.png)

